molecular formula C8H5N3O2Se B15468916 4-(3-Nitrophenyl)-1,2,3-selenadiazole CAS No. 52376-72-4

4-(3-Nitrophenyl)-1,2,3-selenadiazole

Cat. No.: B15468916
CAS No.: 52376-72-4
M. Wt: 254.12 g/mol
InChI Key: MZDVPDODRXSFFE-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-1,2,3-selenadiazole is a heterocyclic compound featuring a selenadiazole ring fused to a nitro-substituted phenyl group at the 3-position. This compound belongs to the 1,2,3-selenadiazole family, characterized by a selenium atom and two nitrogen atoms in a five-membered ring. Its synthesis typically involves the oxidative cyclization of tosylhydrazones derived from ketones using selenium dioxide (SeO₂), as described for analogous derivatives . The nitro group at the meta position on the phenyl ring imparts distinct electronic and steric properties, influencing reactivity and biological activity.

Properties

CAS No.

52376-72-4

Molecular Formula

C8H5N3O2Se

Molecular Weight

254.12 g/mol

IUPAC Name

4-(3-nitrophenyl)selenadiazole

InChI

InChI=1S/C8H5N3O2Se/c12-11(13)7-3-1-2-6(4-7)8-5-14-10-9-8/h1-5H

InChI Key

MZDVPDODRXSFFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C[Se]N=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and geometric features of 1,2,3-selenadiazoles are strongly influenced by substituents on the phenyl ring. Computational studies (PM3 level) on 4-(para-substituted phenyl)-1,2,3-selenadiazoles reveal that electron-withdrawing groups (e.g., -NO₂, -Cl) increase the positive charge on the selenium atom, reducing base strength and altering intermolecular interactions . For example:

  • 4-(4-Chlorophenyl)-1,2,3-selenadiazole : Exhibits a dihedral angle of 16.6° between the selenadiazole and chlorophenyl rings, with π-π stacking interactions stabilizing the crystal structure .
  • 4-(5-Chlorothiophen-2-yl)-1,2,3-selenadiazole : Displays near coplanarity (minimal dihedral angles) between the selenadiazole and thiophene rings, enhancing conjugation and crystal packing via C-H···N interactions .
Table 1: Structural and Electronic Comparisons
Compound Dihedral Angle (°) Key Interactions Substituent Effect
4-(3-Nitrophenyl)-1,2,3-selenadiazole Not reported Inferred π-π stacking Meta-NO₂: Moderate conjugation
4-(4-Chlorophenyl)-1,2,3-selenadiazole 16.6 π-π stacking, Se⋯Cl contacts Para-Cl: Electron-withdrawing
4-(5-Chlorothiophen-2-yl)-1,2,3-selenadiazole Near 0 C-H···N chains Thiophene-Cl: Enhanced planarity

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-Nitrophenyl)-1,2,3-selenadiazole, and how are reaction conditions optimized?

The synthesis involves cyclization of semicarbazone intermediates using selenium dioxide (SeO₂) under reflux in ethanol. Key steps include:

  • Reacting 3-nitrophenylhydrazine with ketone precursors to form semicarbazones.
  • Oxidative cyclization with SeO₂ at 80–100°C for 4–6 hours. Optimization focuses on solvent choice (e.g., ethanol for reflux, chloroform for recrystallization) and molar ratios to achieve yields up to 63% .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C-NMR : To confirm aromatic proton environments and substituent positions.
  • FTIR : Identifies functional groups (e.g., C=N stretching at 1640–1580 cm⁻¹).
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+ at m/z 297).
  • Elemental analysis : Ensures purity (>95% C, H, N, Se) .

Q. What preliminary biological screening protocols are recommended for this compound?

Initial antimicrobial testing should follow CLSI guidelines:

  • Gram-positive bacteria : Staphylococcus aureus (MIC via broth dilution).
  • Fungi : Candida albicans (disk diffusion assay). Anticancer screening involves cytotoxicity assays (e.g., MTT) against HCT116 (colon) and MCF-7 (breast) cell lines, with 5-fluorouracil as a reference .

Advanced Research Questions

Q. How does the 3-nitrophenyl substituent influence the compound’s reactivity in pyrolysis or substitution reactions?

The electron-withdrawing nitro group stabilizes biradical intermediates during gas-phase pyrolysis (400–500°C), favoring selenoketene formation. In substitution reactions, it directs electrophiles to the meta position of the phenyl ring, as shown by regioselective bromination studies .

Q. What molecular interactions stabilize the crystal structure of this compound?

X-ray diffraction reveals:

  • π-π stacking : Between selenadiazole and nitrophenyl rings (dihedral angle ~16.6°).
  • Se⋯Cl contacts : Short interactions (3.2–3.4 Å) enhance lattice stability.
  • C–H⋯O/Se hydrogen bonds : Contribute to supramolecular assembly .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies (e.g., variable MICs against E. coli) arise from:

  • Strain variability : Use standardized ATCC strains.
  • Solubility differences : Employ DMSO carriers at ≤1% v/v.
  • Assay protocols : Adopt time-kill kinetics alongside MICs. For example, Mhaidat et al. demonstrated that compound 4c outperformed 5-fluorouracil against HCT116 but showed no effect on MV3 melanoma cells, underscoring cell-line specificity .

Q. What mechanistic insights explain the anticancer activity of selenadiazole derivatives?

Apoptosis induction via caspase-3/7 activation is a key pathway. Computational docking studies suggest inhibition of topoisomerase II by selenadiazole’s planar structure, which intercalates DNA. Comparative studies show nitro-substituted derivatives exhibit 2–3× higher activity than chloro analogs due to enhanced redox cycling .

Methodological Tables

Q. Table 1: Pyrolysis Conditions and Products

Temperature (°C)Major ProductYield (%)Characterization Method
450Selenoketene55FTIR, NMR
500Selenophenol30GC-MS

Q. Table 2: Antimicrobial Activity of Derivatives

DerivativeMIC (μg/mL) – S. aureusMIC (μg/mL) – C. albicans
4-(3-Nitrophenyl)12.525
4-(4-Chlorophenyl)2550

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